3-Hydroxy-3-(2-methoxyphenyl)propanenitrile
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Overview
Description
Preparation Methods
The synthesis of 3-Hydroxy-3-(2-methoxyphenyl)propanenitrile can be achieved through several routes. One common method involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and decarboxylation . Another method includes the reaction of 2-methoxybenzyl cyanide with formaldehyde and a base, followed by hydrolysis . These methods provide efficient ways to produce the compound in laboratory settings.
Chemical Reactions Analysis
3-Hydroxy-3-(2-methoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: It can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: The nitrile group can be substituted with other functional groups such as amines or esters through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Hydroxy-3-(2-methoxyphenyl)propanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(2-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-Hydroxy-3-(2-methoxyphenyl)propanenitrile can be compared with other similar compounds, such as:
3-Hydroxy-2-methylpropanenitrile: This compound has a similar structure but lacks the methoxy group, which can affect its reactivity and biological activity.
2-Methoxybenzyl cyanide: This compound has a similar aromatic ring structure but lacks the hydroxyl group, which can influence its chemical properties and applications.
The presence of both the hydroxyl and methoxy groups in this compound makes it unique and provides it with distinct chemical and biological properties .
Properties
IUPAC Name |
3-hydroxy-3-(2-methoxyphenyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,9,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDAGKOSEVZIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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